molecular formula C17H21N3O3 B2940762 4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 1164505-85-4

4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No. B2940762
CAS RN: 1164505-85-4
M. Wt: 315.373
InChI Key: NMBLCVBREMVLJS-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as DMOF, is a heterocyclic compound. It has a molecular formula of C17H21N3O3 and a molecular weight of 315.373 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

  • A study by Harrison et al. (2001) discusses a water-soluble neurokinin-1 receptor antagonist, which is highly effective in pre-clinical tests for clinical efficacy in emesis and depression. This compound demonstrates a significant role in the modulation of neurokinin-1 receptors (Harrison et al., 2001).

Nonlinear Optical Properties

  • Murthy et al. (2010) synthesized 4-substituted benzylidene-2-phenyl oxazol-5-ones, including variants with dimethylamino groups, to study their nonlinear optical properties. These compounds show potential applications in photonics and electronics (Murthy et al., 2010).

Fluorescent Molecular Probes

  • Diwu et al. (1997) prepared 2,5-diphenyloxazoles with a dimethylamino group for use as fluorescent solvatochromic dyes. These compounds are useful in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Synthesis and Reactions in Organic Chemistry

  • Foricher et al. (1985) and Obrecht et al. (1987) detail the synthesis and reactions of oxazoline and azirine derivatives, respectively. These compounds have significant implications in synthetic organic chemistry and potentially in medicinal chemistry (Foricher et al., 1985), (Obrecht et al., 1987).

Optical Device Applications

  • Rahulan et al. (2014) synthesized a compound with nonlinear optical properties, suggesting its potential as an optical limiter in device applications (Rahulan et al., 2014).

Antimicrobial and Antioxidant Activities

  • Bektaş et al. (2007) and Kol et al. (2016) explored the synthesis of triazole derivatives and their antimicrobial and antioxidant activities. These studies reveal the potential of such compounds in pharmacology and therapeutics (Bektaş et al., 2007), (Kol et al., 2016).

Catalysis in Organic Synthesis

  • Jones and Richards (2001) discussed phosphinite–oxazoline ligands for asymmetric catalysis, showcasing the role of oxazoline derivatives in catalytic processes (Jones & Richards, 2001).

Biological Activity Studies

  • Ahmed (2017) conducted a study on the reaction of certain pyrazolidine-diones with different nucleophiles, including dimethylamino groups, to assess anti-inflammatory and antimicrobial activities (Ahmed, 2017).

properties

IUPAC Name

(4Z)-4-[1-(dimethylamino)-2-morpholin-4-ylethylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-19(2)14(12-20-8-10-22-11-9-20)15-17(21)23-16(18-15)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBLCVBREMVLJS-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C1C(=O)OC(=N1)C2=CC=CC=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C(=C\1/C(=O)OC(=N1)C2=CC=CC=C2)/CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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